molecular formula C16H12N4O2 B2606999 2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile CAS No. 1025609-04-4

2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile

Cat. No.: B2606999
CAS No.: 1025609-04-4
M. Wt: 292.298
InChI Key: PVXMWMAARJXAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile is a chemical compound with the molecular formula C16H12N4O2 and a molecular weight of 292.298. It is primarily used for research purposes and is not intended for human or veterinary use.

Chemical Reactions Analysis

2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile has several scientific research applications, including:

    Chemical Synthesis and Characterization:

    Fluorescent Probes for Biological Applications: The structure and functionality of this compound make it suitable for designing fluorescent probes for bio-imaging and sensing applications.

    Heterocyclic Compound Synthesis: It serves as a precursor or intermediate in the synthesis of heterocyclic compounds, valuable in pharmaceutical and materials science research.

    Optical and Material Science: Compounds structurally related to this compound could play a significant role in material sciences due to their optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile involves its interaction with specific molecular targets and pathways. For instance, it has been investigated for its potential antifungal properties, where it is believed to inhibit ergosterol biosynthesis, a crucial component of the fungal cell wall. Additionally, it has shown antibacterial activity against some bacterial strains, although the exact mechanism is not fully understood.

Comparison with Similar Compounds

2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile can be compared with other similar compounds, such as:

    2,3-Diaminomaleonitrile (DAMN): Used in reactions to produce compounds with potential for further chemical analysis and applications.

    3-Amino-6-methyl-4-phenylpyridin-2(1H)-one: Synthesized from 2-cyanoacetamide and benzylideneacetone, showcasing the utility of similar compounds in creating complex heterocyclic structures.

    Antipyrine Derivatives:

Properties

IUPAC Name

2-amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c1-9-3-10(2)15-14(4-9)22-8-11(16(15)21)7-20-13(6-18)12(19)5-17/h3-4,7-8H,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXMWMAARJXAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C(C2=O)C=NC(=C(C#N)N)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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